2-(2-Aminophenyl)sulfanylbenzonitrile

Catalog No.
S666064
CAS No.
140425-65-6
M.F
C13H10N2S
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminophenyl)sulfanylbenzonitrile

CAS Number

140425-65-6

Product Name

2-(2-Aminophenyl)sulfanylbenzonitrile

IUPAC Name

2-(2-aminophenyl)sulfanylbenzonitrile

Molecular Formula

C13H10N2S

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2

InChI Key

RROSHIIMNNWHFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2N

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2N

Synthesis and Use as a Precursor:

2-(2-Aminophenyl)sulfanylbenzonitrile, also known as benzonitrile, 2-[(2-aminophenyl)thio]-, is a chemical compound used primarily as a precursor in the synthesis of 11-aminodibenzo[b,f][1,4]thiazepines and related quetiapine compounds []. Quetiapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder [].

The specific role of 2-(2-Aminophenyl)sulfanylbenzonitrile in this synthesis involves its incorporation into the final structure of the target molecules. This allows for the introduction of desired functional groups and properties into the final drug candidate [].

Limited Availability of Research:

While 2-(2-Aminophenyl)sulfanylbenzonitrile is used in the synthesis of these medications, there is a limited amount of publicly available research specifically focused on this compound itself.

This is likely due to its role as a synthetic intermediate rather than a final drug candidate. Research efforts are typically focused on the development and characterization of the final drugs, with less emphasis placed on the individual precursors used in their synthesis.

Further Exploration:

If you are interested in learning more about 2-(2-Aminophenyl)sulfanylbenzonitrile, you may want to explore the following avenues:

  • Patent literature: Patents related to the synthesis of quetiapine and other 11-aminodibenzo[b,f][1,4]thiazepines may disclose detailed information on the use of 2-(2-Aminophenyl)sulfanylbenzonitrile as a precursor [].
  • Chemical supplier information: Some chemical suppliers may provide additional information on the properties and applications of 2-(2-Aminophenyl)sulfanylbenzonitrile in their product descriptions or technical data sheets [, ].

2-(2-Aminophenyl)sulfanylbenzonitrile is a chemical compound with the molecular formula C₁₃H₁₀N₂S. It consists of a benzonitrile group substituted with a sulfanyl group and an amino group in the ortho position. The compound is characterized by its aromatic structure, which contributes to its stability and reactivity in various chemical environments. Its systematic name reflects the presence of both the amino and sulfanyl functional groups, indicating potential for diverse biological and chemical interactions.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic system can undergo electrophilic substitution, particularly at positions ortho or para to the amino group.
  • Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions, altering the compound's properties and reactivity.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 2-(2-Aminophenyl)sulfanylbenzonitrile exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation, although further investigation is required to elucidate mechanisms and efficacy.

The biological activity is largely attributed to the presence of the amino and sulfanyl groups, which enhance interaction with biological targets.

Several synthesis methods have been reported for 2-(2-Aminophenyl)sulfanylbenzonitrile:

  • Direct Reaction Method:
    • Involves the reaction of ortho-aminothiophenol with appropriate nitriles in the presence of a base such as potassium carbonate.
    • Example: Dissolving ortho-aminothiophenol in dimethylformamide followed by heating with potassium carbonate has been documented as an effective route .
  • Alternative Synthetic Routes:
    • Other methods may involve modifications to existing benzonitrile derivatives or utilizing different solvents and catalysts to optimize yield and purity.

These methods demonstrate flexibility in synthetic approaches, allowing for scalability and adaptation based on available reagents.

2-(2-Aminophenyl)sulfanylbenzonitrile finds applications in various fields:

  • Pharmaceutical Industry: As a potential lead compound for drug development targeting microbial infections or cancer.
  • Material Science: Used in synthesizing polymers or other materials where specific chemical properties are desired.
  • Chemical Research: Serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Interaction studies involving 2-(2-Aminophenyl)sulfanylbenzonitrile focus on its binding affinity to biological targets. These studies typically assess:

  • Protein-Ligand Interactions: Evaluating how the compound interacts with specific proteins associated with disease pathways.
  • Mechanisms of Action: Understanding how structural features contribute to biological activity, particularly in antimicrobial and anticancer contexts.

Such studies are crucial for advancing knowledge on how this compound could be utilized therapeutically.

Several compounds share structural similarities with 2-(2-Aminophenyl)sulfanylbenzonitrile, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
2-SulfanylbenzonitrileContains only sulfanyl and nitrile groupsSimpler structure, less biological activity
2-(2-Aminophenyl)benzimidazoleBenzimidazole ring instead of benzonitrilePotentially different biological targets
4-(Aminophenyl)thioetherThioether instead of sulfanylDifferent reactivity profiles

These comparisons illustrate how variations in functional groups and ring structures can influence chemical behavior and biological activity, highlighting the uniqueness of 2-(2-Aminophenyl)sulfanylbenzonitrile within this class of compounds.

XLogP3

3

Dates

Modify: 2023-08-15

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